

# Preclinical Dosing and Administration of Ninerafaxstat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ninerafaxstat** (also known as IMB-1018972) is an investigational cardiac mitotrope designed to modulate cardiac energy metabolism. It acts as a partial fatty acid oxidation (pFOX) inhibitor, shifting the heart's energy preference from fatty acids towards glucose. This metabolic shift is intended to increase the efficiency of ATP production, thereby improving cardiac function in conditions of energy deficit, such as heart failure and hypertrophic cardiomyopathy. While clinical trials have begun to explore the safety and efficacy of **Ninerafaxstat** in humans, understanding its administration and effects in preclinical models is crucial for further research and development.

This document provides a summary of the available information on the dosing and administration of **Ninerafaxstat** in a preclinical setting, based on publicly accessible data. It is important to note that detailed protocols and extensive quantitative data from preclinical studies are not widely available in published literature. The information presented here is compiled from press releases and conference presentations by Imbria Pharmaceuticals.

# **Mechanism of Action and Signaling Pathway**

**Ninerafaxstat**'s primary mechanism of action is the partial inhibition of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the beta-oxidation pathway of long-chain fatty acids. By inhibiting this enzyme, **Ninerafaxstat** reduces the heart's reliance on



fatty acids for energy and promotes the utilization of glucose. This is significant because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, leading to improved cardiac efficiency, especially in ischemic conditions.



Click to download full resolution via product page

Mechanism of action of **Ninerafaxstat** in cardiac myocytes.

# Preclinical Studies: Murine Model of Heart Failure

A key preclinical study of **Ninerafaxstat** was conducted in a murine model of heart failure induced by permanent coronary artery ligation. This model is designed to mimic the pathological changes that occur after a myocardial infarction. While specific details regarding the dosing regimen have not been publicly disclosed, the study demonstrated the potential of **Ninerafaxstat** to improve cardiac function and mitigate adverse remodeling.

**Summary of Preclinical Findings** 

| Animal Model                                                       | Intervention                                         | Key Findings                                                                                      | Reference |
|--------------------------------------------------------------------|------------------------------------------------------|---------------------------------------------------------------------------------------------------|-----------|
| Murine model of heart failure (permanent coronary artery ligation) | Administration of<br>Ninerafaxstat (IMB-<br>1018972) | - Progressive improvement in left ventricular systolic function Reduction in myocardial fibrosis. | [1]       |



Note: The specific dosage (mg/kg), route of administration (e.g., oral gavage, intraperitoneal), frequency, and duration of **Ninerafaxstat** treatment in this study are not available in the public domain.

# Experimental Protocol: Murine Model of Myocardial Infarction via Permanent Coronary Artery Ligation

The following is a generalized protocol for creating a murine model of myocardial infarction through permanent ligation of the left anterior descending (LAD) coronary artery. This protocol is based on standard procedures and is intended to provide a framework for researchers. The specific details of the protocol used in the **Ninerafaxstat** preclinical study have not been published.

## **Materials**

- Male C57BL/6 mice (8-12 weeks old)
- Anesthetic (e.g., isoflurane)
- Surgical instruments (forceps, scissors, needle holders)
- Suture material (e.g., 8-0 silk suture)
- Ventilator
- Heating pad
- Analgesics

## **Procedure**

- Anesthesia and Preparation:
  - Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
  - Shave the chest area and disinfect with an appropriate antiseptic solution.
  - Intubate the mouse and connect it to a ventilator.



#### · Thoracotomy:

- Make a small incision in the skin over the left side of the chest.
- Carefully dissect through the pectoral muscles to expose the ribs.
- Perform a thoracotomy at the fourth intercostal space to expose the heart.
- Ligation of the LAD:
  - Gently retract the ribs to visualize the heart.
  - Identify the left anterior descending (LAD) coronary artery.
  - Pass an 8-0 silk suture underneath the LAD.
  - Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the visible paling of the anterior ventricular wall.
- Closure and Recovery:
  - Close the chest wall in layers using appropriate suture material.
  - Evacuate any air from the thoracic cavity.
  - Close the skin incision.
  - Discontinue anesthesia and allow the mouse to recover on a heating pad.
  - Administer analgesics as required for post-operative pain management.
- Drug Administration (Hypothetical):
  - Following recovery from surgery, mice would be randomly assigned to receive either vehicle control or Ninerafaxstat.
  - The administration would likely be via oral gavage, given the oral formulation used in clinical trials.



 The dosing regimen (dose, frequency, and duration) would be a critical variable determined by preliminary dose-finding studies.

# **Experimental Workflow**





Click to download full resolution via product page

Workflow for a preclinical study of **Ninerafaxstat** in a murine MI model.



## Conclusion

The available preclinical data on **Ninerafaxstat**, though limited in detail, suggests a promising therapeutic potential for improving cardiac function in the context of heart failure. The murine model of permanent coronary artery ligation has been utilized to demonstrate its efficacy in improving systolic function and reducing fibrosis.[1] However, for researchers aiming to replicate or build upon these findings, the absence of specific dosing and administration protocols in the public domain presents a significant challenge. Further publication of these preclinical studies is awaited to provide the scientific community with the necessary details to fully evaluate and expand upon this research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Imbria Pharmaceuticals Presents Phase 1 and Preclinical Data of IMB-1018972 (IMB-101), an Investigational Cardiac Mitotrope, at the American College of Cardiology 70th Annual Scientific Session & Expo SV Health Investors [svhealthinvestors.com]
- To cite this document: BenchChem. [Preclinical Dosing and Administration of Ninerafaxstat: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12786360#dosing-and-administration-of-ninerafaxstat-in-preclinical-studies]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com